molecular formula C8H18ClNO B1435041 2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride CAS No. 1803610-37-8

2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride

Cat. No. B1435041
CAS RN: 1803610-37-8
M. Wt: 179.69 g/mol
InChI Key: BGVOBVLTRXXYCQ-UHFFFAOYSA-N
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Description

“2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803610-37-8 . It has a molecular weight of 179.69 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO.ClH/c1-10-7-8(5-6-9)3-2-4-8;/h2-7,9H2,1H3;1H . This code represents the molecular structure of the compound.

It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Metabolic Pathways of Amitriptyline

  • Amitriptyline undergoes oxidative metabolism, producing various metabolites, including primary and secondary amines, through pathways that may be relevant to understanding the transformations of similar compounds. These processes involve hydroxylation, glucuronidation, and oxidation, mediated by enzymes like CYP2D6 (Breyer‐Pfaff, 2004).

Rearrangements via Aziridinium Intermediates

  • The rearrangement of beta-amino alcohols through aziridinium intermediates, which could relate to the transformations of cyclic amines similar to the compound , involves nucleophilic attacks that determine the product ratios. This process is influenced by various factors, including the nature of the nucleophiles and solvent effects (Métro et al., 2010).

Functionalization of Saturated C-H Bonds

  • Metalloporphyrin-catalyzed functionalization of saturated C-H bonds, including amination, is a critical area of research. Such transformations are highly selective and involve complex mechanisms that could be applicable to structurally related compounds (Che et al., 2011).

Applications in Biomolecule Immobilization

  • Plasma methods for generating surfaces with chemically reactive groups for biomolecule immobilization involve the introduction of amine groups. These techniques are pertinent for understanding the surface interactions and stability of amine-functionalized materials, potentially including those derived from the target compound (Siow et al., 2006).

Corrosion Inhibition by Carbohydrate Polymers

  • Carbohydrate polymers with amine and hydroxyl groups act as corrosion inhibitors for metals, a principle that could be extrapolated to the protective roles of amine-containing compounds in various media (Umoren & Eduok, 2016).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[1-(methoxymethyl)cyclobutyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-10-7-8(5-6-9)3-2-4-8;/h2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVOBVLTRXXYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride
Reactant of Route 2
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride
Reactant of Route 3
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride
Reactant of Route 4
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride
Reactant of Route 5
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride
Reactant of Route 6
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride

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